molecular formula C3H7NaO5S B3051683 Sodium propylene glycol sulfonate CAS No. 35396-47-5

Sodium propylene glycol sulfonate

Cat. No. B3051683
CAS RN: 35396-47-5
M. Wt: 178.14 g/mol
InChI Key: UZMKOEWHQQPOBJ-UHFFFAOYSA-M
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Patent
US08969591B2

Procedure details

Sodium sulfite (120 g, 924 mmol, content: 97.0%, produced by Wako Pure Chemical Industries, Ltd.) was dissolved in water (400 mL), and 3-chloro-1,2-propanediol (107.2 g, 970 mmol, produced by Wako Pure Chemical Industries, Ltd.) was added thereto. The solution was refluxed by heating for 1 hour. After completion of the reaction, the reaction solution was concentrated, thereafter methanol (750 mL) was added to the concentrated residue. The crystal formed was filtered, and the resultant crystal was dried, to obtain sodium 2,3-dihydroxypropanesulfonate relevant to the above-described general formula [2] (202.6 g, content: 67.2%, yield: 82.7%) as a white crystal. It should be noted that content of sodium 2,3-dihydroxypropanesulfonate was obtained by 1H-NMR using the internal standard method. In addition, it was confirmed that the above-described white crystal contained crystal of sodium chloride as a by-product. Measurement results of 1H-NMR are shown below.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
107.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].Cl[CH2:8][CH:9]([OH:12])[CH2:10][OH:11]>O>[OH:12][CH:9]([CH2:10][OH:11])[CH2:8][S:1]([O-:4])(=[O:3])=[O:2].[Na+:5] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
107.2 g
Type
reactant
Smiles
ClCC(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
methanol (750 mL) was added to the concentrated residue
CUSTOM
Type
CUSTOM
Details
The crystal formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the resultant crystal was dried

Outcomes

Product
Name
Type
product
Smiles
OC(CS(=O)(=O)[O-])CO.[Na+]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 202.6 g
YIELD: PERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.